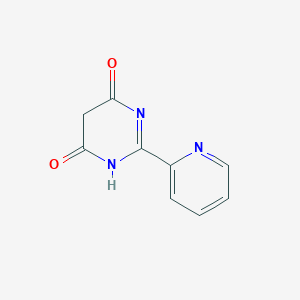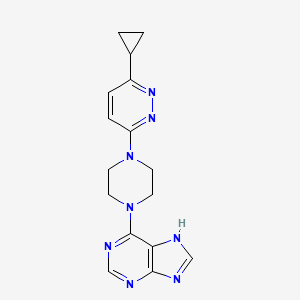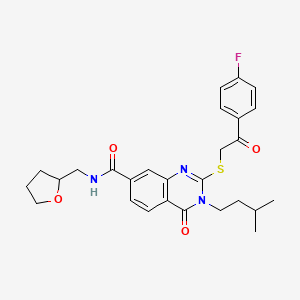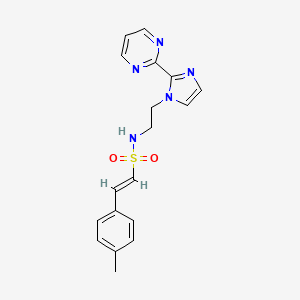![molecular formula C16H19N5OS B2523272 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1211328-30-1](/img/structure/B2523272.png)
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a structurally complex molecule that incorporates several pharmacophoric elements known to contribute to biological activity. The presence of a thiadiazole ring, a benzamide group, and a pyrrole moiety suggests potential for anticancer activity, as these components are often found in compounds with medicinal properties .
Synthesis Analysis
The synthesis of related compounds with thiadiazole and benzamide groups has been reported using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied. The synthesis of related compounds involves the formation of Schiff's bases and subsequent reactions under microwave irradiation, which could be a viable pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with thiadiazole and benzamide groups has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The molecular docking studies are also performed to predict the interaction of these compounds with biological targets, which is essential for understanding their mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of compounds containing thiadiazole and related heterocycles has been explored in the context of forming new derivatives with potential biological activities. For instance, the reaction involving dehydrosulfurization under the influence of HgO to form triazolothiadiazole derivatives has been described, which indicates that the thiadiazole ring can participate in further chemical transformations . This reactivity could be relevant for the compound , as modifications to its structure could lead to new derivatives with altered biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been computationally predicted to assess their drug-likeness. The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are important for determining the potential of a compound as an oral drug. Compounds with thiadiazole and benzamide groups have shown good oral drug-like behavior in computational studies . Additionally, the presence of a pyrrole moiety in the compound could influence its lipophilicity and electronic properties, which are important factors in drug design .
Applications De Recherche Scientifique
Anticancer Activity
Compounds containing thiadiazole scaffolds and benzamide groups have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. These compounds have shown promising anticancer potential, with some exhibiting GI50 values comparable to standard drugs like Adriamycin. Molecular docking studies predict the mechanism of action, and ADMET properties indicate good oral drug-like behavior (Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors show high efficiency and stability, suggesting their application in protecting metal surfaces from corrosion. Quantum chemical parameters calculated using DFT methods correlate well with experimental results, providing insight into the inhibition mechanism (Hu et al., 2016).
Insecticidal Activity
Research on heterocycles incorporating a thiadiazole moiety has been conducted to assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies involve the synthesis of various heterocycles, including pyrrole, pyridine, and thiazole derivatives, highlighting the potential of thiadiazole-based compounds in developing new insecticidal agents (Fadda et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-20(2)15(14-5-4-8-21(14)3)10-17-16(22)11-6-7-12-13(9-11)19-23-18-12/h4-9,15H,10H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAHJBMSPYFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2523194.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)


![(E)-3-(3-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2523202.png)




![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)


